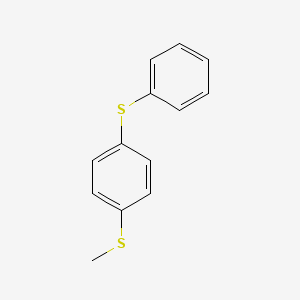

Methyl(4-(phenylthio)phenyl)sulfane

Description

Structure

3D Structure

Properties

IUPAC Name |

1-methylsulfanyl-4-phenylsulfanylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12S2/c1-14-11-7-9-13(10-8-11)15-12-5-3-2-4-6-12/h2-10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAOJDDYWGYSVTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)SC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33932-80-8 | |

| Record name | methyl(4-(phenylthio)phenyl)sulfane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for Methyl 4 Phenylthio Phenyl Sulfane and Analogues

Direct Synthesis Approaches to Aryl Sulfides

Direct synthesis methods provide the most straightforward pathways to aryl sulfides, typically involving the formation of a C-S bond between an aryl precursor and a sulfur-containing reagent. These approaches can be broadly categorized into cross-coupling reactions and sulfenylation reactions.

Carbon-Sulfur (C-S) Bond Formation via Cross-Coupling Reactions

Cross-coupling reactions are powerful tools for C-S bond formation, generally involving the reaction of an aryl halide or pseudohalide with a thiol or its equivalent in the presence of a catalyst.

The use of transition metals to catalyze the formation of C-S bonds has become a cornerstone of modern organic synthesis, largely overcoming the limitations of traditional methods that often required harsh reaction conditions. nih.govresearchgate.net

Palladium-Catalyzed Reactions: The Buchwald-Hartwig amination protocol has been successfully extended to C-S cross-coupling reactions, enabling the synthesis of aryl sulfides from aryl halides and thiols. wikipedia.orgjk-sci.com These reactions typically employ a palladium catalyst in conjunction with a bulky, electron-rich phosphine (B1218219) ligand. sigmaaldrich.com The development of various generations of Buchwald precatalysts has improved the efficiency and scope of these transformations, allowing for lower catalyst loadings and milder reaction conditions. sigmaaldrich.com For instance, the coupling of an aryl halide like 4-bromophenyl phenyl sulfide (B99878) with methyl mercaptan or its corresponding sodium salt in the presence of a suitable palladium catalyst and a base would yield methyl(4-(phenylthio)phenyl)sulfane. The choice of ligand is crucial for the success of these couplings, with bidentate phosphine ligands like dppf and BINAP showing broad applicability. wikipedia.org Mechanochemical approaches, such as ball-milling, have also been developed for palladium-catalyzed C-S coupling, offering advantages like reduced solvent use and decreased sensitivity to air and moisture. ucl.ac.uk

Table 1: Examples of Palladium-Catalyzed C-S Cross-Coupling Reactions

| Aryl Halide | Thiol | Catalyst System | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| Iodobenzene | Thiophenol | Pd-PEPPSI-IPent (1 mol%) | KHMDS | Toluene | 95 |

| 4-Bromotoluene | Thiophenol | [Pd(IPrOMe)(cin)(Cl)] | KHMDS | Toluene | 98 |

This table presents representative examples of palladium-catalyzed C-S cross-coupling reactions for the synthesis of diaryl sulfides, analogous to the synthesis of this compound.

Copper-Catalyzed Reactions: The Ullmann condensation is a classical copper-promoted reaction for the formation of C-X bonds (X = O, S, N). wikipedia.orgmdpi.com Traditional Ullmann reactions for C-S bond formation often required stoichiometric amounts of copper and high temperatures. wikipedia.org However, modern advancements have led to the development of catalytic Ullmann-type couplings that proceed under milder conditions. These reactions often utilize copper(I) salts, such as CuI, in the presence of a ligand and a base. thieme-connect.comorganic-chemistry.org The synthesis of this compound could be envisioned through the copper-catalyzed reaction of 4-iodophenyl phenyl sulfide with methyl mercaptan. The use of ligands like 1,10-phenanthroline (B135089) or diols can significantly accelerate the reaction and improve yields. thieme-connect.com

Nickel-Catalyzed Reactions: Nickel catalysis has emerged as a cost-effective and powerful alternative to palladium for C-S cross-coupling reactions. beilstein-journals.orgacs.org Nickel catalysts can effectively couple a wide range of aryl halides and pseudohalides with thiols. acs.org A notable development is the nickel-catalyzed aryl exchange reaction, where an aryl sulfide can react with an aromatic ester to form a new aryl sulfide, avoiding the use of odorous thiols. acs.org

In recent years, metal-free photochemical methods have gained traction as a sustainable approach to C-S bond formation. frontiersin.orgchemistryworld.com These reactions utilize visible light to promote the coupling of aryl halides with sulfur sources, often under mild, room-temperature conditions. frontiersin.orgnih.gov One strategy involves the photo-induced radical cross-coupling of an aryl iodide with a disulfide in the absence of a metal catalyst or an external photosensitizer. frontiersin.orgfrontiersin.org For the synthesis of this compound, this could involve the irradiation of 4-iodophenyl phenyl sulfide in the presence of dimethyl disulfide. These methods are often characterized by their broad substrate scope and good functional group tolerance. nih.gov

Table 2: Examples of Metal-Free Photochemical Sulfidation

| Aryl Iodide | Disulfide | Light Source | Solvent | Yield (%) |

|---|---|---|---|---|

| 4-Iodobenzonitrile | Diphenyl disulfide | Blue LED | DMSO | 85 |

| 1-Iodo-4-nitrobenzene | Diphenyl disulfide | Blue LED | DMSO | 72 |

This table showcases examples of metal-free photochemical synthesis of aryl sulfides, a strategy applicable to the preparation of this compound.

Sulfenylation Reactions

Sulfenylation reactions involve the introduction of a thioether group onto an aromatic ring through the reaction with a sulfenylating agent.

The direct sulfenylation of electron-rich aromatic compounds is a viable method for the synthesis of aryl sulfides. whiterose.ac.ukresearchgate.net For an analogue of this compound, if one of the aromatic rings is sufficiently activated, it could undergo electrophilic substitution with a suitable sulfenylating agent. For instance, thiophenol could be sulfenylated with a methylsulfenylating agent. Various catalytic systems, including those based on cerium, have been developed to promote the regioselective sulfenylation of aza-aromatic compounds. core.ac.uk Iodine-catalyzed methods have also been reported for the sulfenylation of indoles and other electron-rich heterocycles. researchgate.net

Direct C-H functionalization represents a highly atom- and step-economical approach to the synthesis of aryl sulfides. rsc.orgresearchgate.net This strategy avoids the need for pre-functionalized starting materials like aryl halides. Transition metal catalysts, particularly palladium and copper, are often employed to achieve regioselective C-H thiolation, frequently with the aid of a directing group. rsc.orgrsc.orgnih.gov For example, a substrate containing a directing group could undergo ortho-C-H thiolation with a thiol or disulfide. While this approach might be less direct for a symmetrical-looking molecule like this compound, it is a powerful tool for constructing more complex aryl sulfide analogues. Recent research has focused on the use of transient directing groups to further enhance the practicality of this methodology. rsc.orgnih.gov

Reductive and Methylation-Based Synthetic Pathways for Related Sulfone Derivatives

A common pathway to thioethers involves the reduction of their corresponding sulfone derivatives. Sulfones, which can often be prepared from readily available starting materials, serve as stable precursors that can be converted to the desired thioether in a subsequent reduction step. acs.org This two-step sequence, involving the formation of a sulfone followed by its reduction and subsequent alkylation (if necessary), offers a versatile route to asymmetrically substituted thioethers.

One approach involves the reduction of substituted benzenesulfonyl chlorides in water to form a phenylsulfinic acid, which is then methylated with dimethyl sulfate (B86663) to yield the final phenyl methyl sulfone derivatives. google.com This method has been shown to produce a range of substituted phenyl methyl sulfones with total yields exceeding 85%, suggesting its potential for industrial-scale production. google.com The reduction of the sulfone group itself to a sulfide (thioether) can be accomplished using various reducing agents. While powerful reagents like lithium aluminum hydride are effective, they often lack selectivity. acs.org Milder and more selective methods are continuously being developed. For instance, the combination of a reducing agent and a methylating agent can achieve the transformation in a single pot.

The general strategy is outlined below:

Sulfone Formation: An appropriate aryl substrate is converted into an aryl methyl sulfone. For example, by reacting a substituted benzenesulfonyl chloride with a suitable methylating agent.

Reduction to Thiolate: The resulting sulfone is reduced to the corresponding thiolate anion.

Methylation: The in-situ generated thiolate is then methylated to yield the final thioether product.

This approach provides a reliable pathway to compounds structurally related to this compound, particularly when the corresponding sulfone is accessible.

Precursor-Based Synthetic Routes

Sulfoxides are versatile intermediates in organosulfur chemistry and can serve as direct precursors to thioethers like this compound. The synthesis of high molecular weight poly(phenylene sulfide) (PPS) has been achieved through the oxidative polymerization of methyl 4-(phenylthio)phenyl sulfoxide (B87167). acs.org This process proceeds via a soluble poly(sulfonium cation) intermediate, which is then converted to the final polymer. acs.org A similar strategy can be envisioned for the synthesis of the discrete molecule.

A key transformation for converting sulfoxides to other functional groups is the Pummerer reaction. acs.org In its classical form, a sulfoxide is activated (e.g., with an acid anhydride), followed by the abstraction of an α-proton to form a thionium (B1214772) ion. acs.org This electrophilic intermediate can then be trapped by nucleophiles. An "interrupted" Pummerer reaction occurs when the nucleophile attacks the sulfur atom directly. acs.org Procter and co-workers developed a method to convert methyl sulfoxides into aryl sulfides by activation, electrophilic aromatic substitution onto an arene, and a final demethylation step. acs.org

A patented method describes the preparation of the key intermediate, methyl 4-(phenylthio)phenyl sulfoxide, by reacting thioanisole (B89551) and methylphenyl sulfoxide in the presence of sulfuric acid, followed by oxidation with hydrogen peroxide. google.com This sulfoxide can then, in principle, be reduced to the target thioether, this compound.

Table 1: Synthesis of Methyl 4-(phenylthio)phenyl sulfoxide

| Reactants | Reagents | Conditions | Product | Yield | Reference |

|---|

A powerful and modern approach for synthesizing thioethers involves the transition-metal-catalyzed decarbonylation of thioesters. nih.govrsc.org This method is advantageous as it utilizes carboxylic acids (as thioester precursors), which are often more readily available and less expensive than the corresponding aryl halides used in traditional cross-coupling reactions. nih.gov Furthermore, the reaction proceeds without the need for a base or external thiol nucleophiles. nih.gov

The general mechanism involves the oxidative addition of the thioester's C-S bond to a low-valent metal center, followed by decarbonylation (loss of CO) to form a metal-thiolate intermediate. Reductive elimination from this intermediate then furnishes the thioether product and regenerates the catalyst. nih.gov

Several metal catalysts have been proven effective for this transformation:

Palladium and Nickel: Both Pd and Ni-based catalysts can be used for the decarbonylative C-S coupling to construct diaryl and aryl-alkyl thioethers. nih.gov These metals can exhibit complementary reactivity and selectivity. nih.gov Heterogeneous nanoparticle catalysts of Ni, Pd, or Rh supported on materials like CeO₂ or hydroxyapatite (B223615) have also been developed, offering advantages for catalyst recovery and reuse. rsc.org

Rhodium: Rhodium(I) complexes, such as [Rh(cod)Cl]₂, have been shown to catalyze the intramolecular decarbonylation of thioesters effectively, even without phosphine ligands or bases. acs.orgnsf.govacs.org This method shows excellent tolerance for functional groups, including aryl halides that can be problematic for other metal catalysts. acs.orgacs.org

Table 2: Catalyst Systems for Decarbonylative Thioether Synthesis

| Catalyst System | Key Features | Substrate Scope | Reference |

|---|---|---|---|

| Pd/Ni Complexes | Complementary reactivity; base-free. | Diaryl, aryl-alkyl, heterocycle-containing thioethers. | nih.gov |

| Supported Ni, Pd, Rh Nanoparticles | Heterogeneous, reusable catalyst system. | Various aryl thioesters. | rsc.org |

Sulfonium (B1226848) salts serve as effective precursors for thioethers via nucleophilic dealkylation. This strategy has been successfully applied to the synthesis of poly(p-phenylene sulfide) (PPS), a high-performance polymer. acs.org In this process, a precursor polymer, poly[methyl-(4-(phenylthio)phenyl)sulfonium trifluoromethanesulfonate], is treated with a nucleophile, such as a halide ion, which quantitatively displaces the methyl group to form the thioether linkage. acs.org

The rate of this SN2-type dealkylation reaction is dependent on both the nucleophile and the steric hindrance around the sulfur atom. The reactivity of halide nucleophiles follows the order I⁻ > Br⁻ > Cl⁻. acs.org Sterically bulkier alkyl groups on the sulfonium salt, such as a propyl group, result in a slower dealkylation rate compared to a methyl group. acs.org This method allows for the formation of the final product under relatively mild conditions. For example, soaking a thin film of the sulfonium polymer in a dichloromethane (B109758) solution of tetraethylammonium (B1195904) halide for 20 hours leads to efficient demethylation. acs.org

This dealkylation chemistry is not limited to polymers and can be applied to discrete molecules. Triarylsulfonium salts can be synthesized from the reaction of diaryl sulfides with arynes, which are highly reactive intermediates. rsc.orgnih.gov These salts can then potentially be dearylated to form diaryl thioethers, although dealkylation is a more common and facile process. rsc.org

Organolithium reagents are highly reactive nucleophiles and strong bases that are fundamental in organic synthesis. thieme-connect.de Their high reactivity allows them to participate in a wide range of bond-forming reactions, including the formation of C-S bonds. However, this reactivity also necessitates careful control of reaction conditions, often requiring low temperatures. researchgate.net

One strategy involves the reaction of an organolithium reagent with a sulfur electrophile. For example, an aryllithium species can be reacted with diphenyl disulfide to generate a diaryl thioether. A more direct route involves the reaction of an organolithium compound with a sulfonyl chloride, a process that has been shown to proceed smoothly for organozinc reagents. rsc.org

Alternatively, a phenylthio moiety can be used to direct the lithiation of an aromatic ring or to stabilize an adjacent carbanion. The cleavage of alkyl phenyl sulfides with lithium metal or lithium naphthalenide is a known method for generating organolithium reagents. researchgate.net For a molecule like this compound, a potential retrosynthetic disconnection involves the reaction of a lithiated thiophenol derivative with a methylating agent or the reaction of a lithiated thioanisole derivative with a phenylsulfenylating agent. The use of polar aprotic solvents like hexamethylphosphoramide (B148902) (HMPA) can influence the reactivity and regioselectivity of organolithium additions by promoting the formation of solvent-separated ion pairs. researchgate.net

Biocatalytic Approaches to Related Organosulfur Compounds

Biocatalysis, which employs enzymes as catalysts, offers a green and sustainable alternative to traditional chemical synthesis. ucl.ac.uk These reactions are prized for their high selectivity (chemo-, regio-, and stereo-selectivity) and mild reaction conditions, which avoid the use of toxic reagents and harsh conditions. ucl.ac.ukuniovi.es

While the direct biocatalytic synthesis of this compound is not widely documented, enzymatic strategies have been developed for the synthesis of related organosulfur compounds, including thioethers and their oxidized derivatives, sulfoxides.

Synthesis of Thioether Derivatives: Laccase enzymes have been utilized for the synthesis of oxadiazole aryl thioethers. nih.gov The enzyme catalyzes the oxidation of catechol to an ortho-quinone, which then undergoes a 1,4-thia-Michael addition with a thiol to form the C-S bond. nih.gov Lipases, such as the immobilized Candida antarctica lipase (B570770) B (CALB, Novozym 435), have also been used to catalyze the multicomponent synthesis of 1,3,4-oxadiazole (B1194373) thioether derivatives. rsc.org Another chemoenzymatic strategy prepares enantioenriched β-acyloxy thioethers from chiral halohydrins, which are obtained via an alcohol dehydrogenase (ADH)-catalyzed bioreduction. uniovi.es

Synthesis of Sulfoxides: Enzymes are particularly well-suited for the selective oxidation of sulfides to sulfoxides, a transformation that can be difficult to control with chemical oxidants. ucl.ac.uklongdom.org For example, a crude ascorbate (B8700270) peroxidase preparation from Musa paradisiaca (banana) has been shown to transform methyl phenyl sulfide into methyl phenyl sulfoxide. longdom.org This highlights the potential of using enzymes to prepare key sulfoxide intermediates, such as methyl 4-(phenylthio)phenyl sulfoxide, which can then be converted to the target thioether. acs.orggoogle.com

The use of biocatalysis in the synthesis of organosulfur compounds is a rapidly developing field that promises more environmentally benign and efficient synthetic routes. ucl.ac.uk

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Methyl 4-(phenylthio)phenyl sulfoxide |

| Poly(p-phenylene sulfide) (PPS) |

| Poly[methyl-(4-(phenylthio)phenyl)sulfonium trifluoromethanesulfonate] |

| Thioanisole |

| Methylphenyl sulfoxide |

| Benzenesulfonyl chloride |

| Phenylsulfinic acid |

| Dimethyl sulfate |

| Tetraethylammonium halide |

| Diphenyl disulfide |

| Catechol |

| 1,3,4-Oxadiazole thioether |

| β-Acyloxy thioether |

| Methyl phenyl sulfide |

Enzymatic Routes for Sulfoxide Synthesis

The synthesis of sulfoxides, particularly chiral sulfoxides, is of significant interest in the pharmaceutical and fine chemical industries. Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical oxidation methods, which often rely on stoichiometric, and sometimes hazardous, metal-based oxidants. acsgcipr.orgucl.ac.uk Enzymes, with their inherent stereoselectivity, offer a green pathway to produce enantiomerically pure sulfoxides from prochiral sulfides under mild reaction conditions. acsgcipr.org

Various enzymes have been identified and engineered for their sulfoxidation capabilities. The main classes of enzymes utilized for this transformation are monooxygenases and peroxidases. mdpi.com

Monooxygenases , such as Baeyer-Villiger monooxygenases (BVMOs) and flavin-containing monooxygenases (FMOs), are particularly effective. acsgcipr.orgucl.ac.ukmdpi.com These enzymes typically require a nicotinamide (B372718) cofactor (NADPH or NADH) and molecular oxygen for their catalytic activity. acs.org For example, a cyclohexanone (B45756) monooxygenase from Acinetobacter calcoaceticus (AcCHMO) has been successfully engineered to catalyze the asymmetric oxidation of various prazole sulfides. researchgate.net Through protein engineering techniques like site-directed mutagenesis, the thermostability and activity of these enzymes can be significantly improved, making them more suitable for industrial applications. researchgate.netresearcher.life In one study, the half-life of a thioether monooxygenase at 40 °C was increased from 2.2 hours to 8.5 hours, demonstrating the potential of protein engineering. researchgate.net

The practical application of monooxygenases on a larger scale requires an efficient cofactor regeneration system to be economically viable. acs.org Formate (B1220265) dehydrogenase is often coupled with the primary reaction to regenerate the expensive NADPH cofactor, using formate as a cheap substrate and producing easily removable CO₂ as the only byproduct. acs.org This integrated approach has been successfully applied to the pilot-scale synthesis of esomeprazole (B1671258), an (S)-sulfoxide drug, achieving high conversion (95.9%) and excellent enantiomeric excess (99.9%) in a 120 L reactor. acs.org

The table below summarizes findings from studies on enzymatic sulfoxidation, highlighting the diversity of enzymes and substrates.

| Enzyme Class | Specific Enzyme | Substrate Type | Key Findings | Reference |

| Monooxygenase | Prazole Sulfide Monooxygenase (AcPSMO) | Prazole Sulfides | Scaled to 120 L; 95.9% conversion, 99.9% e.e. for esomeprazole synthesis. acs.org | acs.org |

| Monooxygenase | Engineered Thioether Monooxygenase | Omeprazole Sulfide | Improved thermostability (Tm increased by 7°C) and activity through mutagenesis. researchgate.net | researchgate.net |

| Monooxygenase | Baeyer-Villiger Monooxygenases | Various Sulfides | Capable of producing single enantiomer sulfoxides with high enantiomeric excess. acsgcipr.org | acsgcipr.org |

| Lipase | Candida antarctica Lipase B (CALB) | Various Sulfides | Development of a mild, chemoselective, and sustainable method for sulfoxide synthesis. ucl.ac.uk | ucl.ac.uk |

Green Chemistry Principles in Organosulfur Synthesis

The synthesis of organosulfur compounds, including diaryl sulfides like this compound, is increasingly guided by the principles of green chemistry. These principles aim to reduce waste, minimize energy consumption, and use less hazardous materials. nih.gov

A key focus in green organosulfur chemistry is the replacement of conventional volatile organic solvents with more environmentally benign alternatives. nih.govWater has been successfully employed as a green solvent for the synthesis of unsymmetrical diaryl sulfides. nih.govrsc.orgthieme-connect.com For instance, a method for the SNAr reaction of heteroaryl halides with thiols has been developed that proceeds in water without the need for any additional catalyst or base, offering good to excellent yields and easy product isolation. thieme-connect.com

Another central tenet of green chemistry is the use of catalysis to enhance reaction efficiency and reduce waste. nih.gov Significant progress has been made in developing catalyst systems that are not only efficient but also easily recoverable and reusable. Magnetically recoverable nanoreactors, for example, have been used for the synthesis of diaryl sulfides. nih.govrsc.orgrsc.org These catalysts, often based on iron nanoparticles, facilitate reactions under mild conditions (e.g., room temperature) and can be easily separated from the reaction mixture using a magnet, allowing for multiple reuse cycles without significant loss of activity. nih.govrsc.org This approach improves atom economy and reduces operational costs and waste. rsc.org

Furthermore, green synthetic protocols aim to eliminate the need for catalysts and additives altogether. Catalyst-free methods for diaryl sulfide synthesis have been reported, using reagents like potassium sulfide as a sulfur source in an odorless and atom-economical process. researchgate.net Mechanochemistry, which involves conducting reactions by ball milling in the absence of or with minimal solvent, is another emerging green technique. researchgate.net This solvent-less strategy can lead to cleaner, more efficient, and economical processes, sometimes enabling reactions that are difficult to achieve in solution. researchgate.net

The table below highlights several green synthetic strategies for organosulfur compounds.

| Green Chemistry Principle | Synthetic Strategy | Key Features | Reference |

| Use of Green Solvents | SNAr reaction in aqueous medium | Catalyst-free, base-free, easy product isolation. thieme-connect.com | thieme-connect.com |

| Use of Green Solvents | Oxidative C–S cross-coupling in water | Use of a magnetically recoverable nickel nanoreactor; oxidant- and ligand-free. rsc.org | rsc.org |

| Recyclable Catalysts | Magnetic double-shelled nanoreactor | Catalyst reusable for up to seven runs; reaction at room temperature. nih.govrsc.org | nih.govrsc.org |

| Atom Economy | Catalyst-free synthesis with K₂S | Odorless, no additives, environmentally benign. researchgate.net | researchgate.net |

| Alternative Energy Sources | Mechanochemical (Ball Milling) Synthesis | Solvent-minimum, aerobic oxidation, metal-free conditions. researchgate.net | researchgate.net |

| Safer Reagents | Visible-light-promoted oxidative coupling | Metal-free, uses rose bengal as photocatalyst, aerobic conditions at room temperature. organic-chemistry.org | organic-chemistry.org |

By embracing enzymatic routes and the principles of green chemistry, the synthesis of this compound and its analogues can be achieved through more sustainable, efficient, and environmentally responsible methods.

Chemical Reactivity and Mechanistic Investigations of Methyl 4 Phenylthio Phenyl Sulfane Systems

Oxidation Reactions

The sulfur atoms in methyl(4-(phenylthio)phenyl)sulfane can be selectively oxidized to form sulfoxides and sulfones. This transformation is a key reaction in organic synthesis, as sulfoxides are important intermediates for creating carbon-carbon bonds and are found in various biologically active molecules. rsc.org

The selective oxidation of sulfides to either sulfoxides or sulfones requires careful control of reaction conditions to prevent over-oxidation to the sulfone when the sulfoxide (B87167) is the desired product. rsc.org Various catalytic systems have been developed to achieve high selectivity.

One effective method involves the use of methyltrioxorhenium (MTO) as a catalyst with hydrogen peroxide (H₂O₂) as the oxidant. oup.com This system allows for the selective oxidation of sulfides to sulfoxides at room temperature in a short time. oup.com By adjusting the molar ratio of the oxidant, the reaction can be directed to produce either the sulfoxide or the sulfone. For instance, using one equivalent of H₂O₂ favors the formation of the sulfoxide, while using two equivalents leads to the sulfone. oup.com The choice of solvent can also influence the reaction; for example, the oxidation of diphenyl sulfide (B99878) is significantly faster in ethanol (B145695) than in chloroform. oup.com

Spinel nanoparticles, such as Mn₂ZnO₄, have also been employed as heterogeneous catalysts for the selective oxidation of sulfides to sulfoxides using hydrogen peroxide. jsynthchem.com The polarity of the solvent plays a crucial role in selectivity, with less polar solvents like tetrahydrofuran (B95107) (THF) favoring the formation of sulfoxides by minimizing over-oxidation to sulfones. jsynthchem.com

A method for preparing the specific monomer, methyl 4-(phenylthio)phenyl sulfoxide, involves reacting thioanisole (B89551) and methyl phenyl sulfoxide in the presence of sulfuric acid, followed by oxidation with hydrogen peroxide. google.com This process highlights a direct pathway to the monosulfoxide of the parent compound.

Table 1: Catalytic Systems for Selective Sulfide Oxidation

| Catalyst System | Oxidant | Solvent | Key Feature | Product |

|---|---|---|---|---|

| Methyltrioxorhenium (MTO) | H₂O₂ | Ethanol | High reactivity and selectivity controlled by oxidant stoichiometry. oup.com | Sulfoxide or Sulfone |

| Molybdenum(VI) Complexes | UHP | Ethanol | High selectivity for sulfoxides with a mild oxidant. rsc.org | Sulfoxide |

This table is interactive. Click on the headers to sort.

Photochemical methods offer an alternative, often greener, approach to sulfide oxidation, utilizing light as an energy source. researchgate.net Aerobic oxidation, using oxygen from the air as the terminal oxidant, is particularly advantageous. rsc.org

The selective photochemical oxidation of sulfides to sulfoxides can be achieved without a catalyst under specific light wavelengths. For instance, irradiation at 370 nm in a green solvent like 2-methyl-tetrahydrofuran (2-Me-THF) can effectively promote aerobic oxidation. researchgate.net The wavelength of irradiation is a critical parameter; different wavelengths can lead to varying conversion rates and selectivity. rsc.org

In some systems, a photocatalyst is employed. Anthraquinone-based catalysts have been shown to be effective under visible light from a compact fluorescent lamp (CFL) or a 427 nm LED. researchgate.net Mechanistically, the process can involve the photocatalyst absorbing light and then interacting with the sulfide and oxygen. One proposed pathway involves the formation of a thiyl radical from a thiophenol, which then reacts with oxygen under irradiation. ccspublishing.org.cn

Table 2: Conditions for Photochemical Sulfide Oxidation

| Irradiation Source | Catalyst | Solvent | Atmosphere | Key Feature |

|---|---|---|---|---|

| 370 nm LED | None | 2-Me-THF | Aerobic | Catalyst-free oxidation in a green solvent. researchgate.net |

| CFL Lamp / 427 nm LED | Anthraquinone-based | 2-Me-THF | Aerobic | Low catalyst loading under visible light. researchgate.netrsc.org |

This table is interactive. Click on the headers to sort.

Carbon-Sulfur Bond Activation and Cleavage

The carbon-sulfur bonds in this compound can be activated and cleaved, particularly through interactions with transition metals or under photochemical conditions. These processes are fundamental to cross-coupling reactions and the functionalization of organic molecules. rsc.org

Oxidative addition is a key elementary step in many transition metal-catalyzed reactions. nih.gov In this process, a low-valent metal center inserts into a C-S bond, increasing its oxidation state by two and forming two new bonds with the carbon and sulfur fragments. nih.govuni-muenster.de This reaction is the initial step in many cross-coupling reactions that form new C-C or C-heteroatom bonds. acsgcipr.org

Metals such as palladium (Pd), nickel (Ni), and platinum (Pt) are commonly used to activate C-S bonds in thioethers. uni-muenster.de The oxidative addition is often reversible, especially with Ni and Pd. uni-muenster.de For unsymmetrical diaryl sulfides, oxidative addition typically occurs selectively at the more electron-deficient C-S bond. uni-muenster.de The choice of ligand on the metal center is crucial for the success of the reaction. acsgcipr.org For instance, in reactions of allylic sulfides with Pd(0) complexes, phosphine (B1218219) ligands play a definitive role in the formation of the intermediate palladium(II) thiolate complex. uni-muenster.de

Reductive elimination is the reverse of oxidative addition and is the final, product-forming step in many catalytic cycles. numberanalytics.comlibretexts.org In this step, two ligands from the metal coordination sphere couple and are eliminated as a single molecule, while the metal's oxidation state is reduced by two. numberanalytics.comlibretexts.org For C-S bond formation, this involves the coupling of an aryl or alkyl group and a thiolate group from the metal center. acsgcipr.org

This process is crucial in reactions like the Buchwald-Hartwig amination and its thioether synthesis analogues. nih.govacsgcipr.org The catalytic cycle typically involves:

Oxidative addition of the metal to an aryl halide.

Coordination of a thiol (or thiolate).

Reductive elimination to form the aryl thioether and regenerate the active catalyst. acsgcipr.org

For reductive elimination to occur, the two ligands to be coupled must generally be in a cis orientation to each other on the metal center. libretexts.org The rate of reductive elimination is influenced by the electronic properties of the metal center and the ligands; more electron-poor metal centers and more electron-rich ligands tend to react faster. libretexts.org Theoretical studies on group 10 metals have shown that the activation energies for C-S reductive elimination are kinetically more accessible compared to C-O bond formation, which aligns with experimental observations. nih.gov

Sulfonium (B1226848) salts, which can be derived from thioethers like this compound, are valuable intermediates in organic synthesis. rsc.org They can undergo C-S bond cleavage under photochemical conditions to generate radical intermediates. rsc.orgacs.org

The process typically begins with the formation of a sulfonium salt, for example, by the reaction of a thioether with an alkylating or arylating agent. Poly[methyl-(4-(phenylthio)phenyl)sulfonium trifluoromethanesulfonate] can be synthesized via the oxidative polymerization of methyl 4-(phenylthio)phenyl sulfoxide. acs.orgacs.org

Upon photoexcitation, often under visible light and sometimes with a copper photocatalyst, the sulfonium salt can undergo a single electron transfer (SET) process. rsc.orgrsc.org This leads to the selective cleavage of a C(sp³)–S bond, generating an alkyl radical and a diaryl sulfide. rsc.org This radical can then be trapped by other molecules in the reaction mixture, such as alkenes, to form new C-C bonds in a radical relay process. rsc.orgrsc.org

Alternatively, under transition-metal-free conditions, photoexcitation of aryl sulfonium salts can directly lead to C-S bond activation and the formation of aryl radicals. acs.orguni-regensburg.de These radicals can then participate in further reactions, such as borylation. acs.orguni-regensburg.de This photo-induced, redox-neutral approach provides a mild and efficient way to functionalize molecules via C-S bond cleavage. acs.org

Nucleophilic and Electrophilic Transformations

The unique electronic properties of sulfonium salts derived from this compound render them versatile reagents in a variety of chemical transformations. Their reactivity is characterized by the electrophilic nature of the sulfur atom and the ability of the substituents to influence the course of nucleophilic and electrophilic reactions.

Nucleophilic Dealkylation Kinetics of Sulfonium Salts

The dealkylation of sulfonium salts by nucleophiles is a fundamental process that results in the formation of a thioether. acs.org Kinetic studies on poly[alkyl-(4-(phenylthio)phenyl)sulfonium trifluoromethanesulfonate]s have provided valuable insights into this reaction. The dealkylation proceeds effectively with halide ions, converting the sulfonium bond to a thioether bond quantitatively. acs.org

The reaction rate is significantly influenced by the nature of the nucleophile and the alkyl substituent on the sulfur atom. acs.org Spectroscopic analysis has shown that the rate constants for dealkylation by halide ions follow the order I⁻ > Br⁻ > Cl⁻. acs.org This trend is consistent with the nucleophilicity of the halide ions in polar aprotic solvents.

Furthermore, the steric hindrance of the alkyl group plays a crucial role. For instance, a propyl substituent on the sulfonium salt leads to a slower dealkylation rate compared to a methyl substituent. acs.org This is attributed to the increased steric bulk of the propyl group, which hinders the approach of the nucleophile to the α-carbon of the alkyl group. acs.org

The demethylation of poly[methyl-(4-(phenylthio)phenyl)sulfonium trifluoromethanesulfonate] can be efficiently achieved by treating thin films of the polymer with a solution of tetraethylammonium (B1195904) halide in dichloromethane (B109758). acs.org This process yields a transparent and amorphous poly(p-phenylene sulfide) (PPS) film. acs.org

Table 1: Relative Rate Constants of Dealkylation

| Nucleophile | Alkyl Group | Relative Rate |

|---|---|---|

| I⁻ | Methyl | High |

| Br⁻ | Methyl | Medium |

| Cl⁻ | Methyl | Low |

Electrophilic Reactions of Sulfonium Cations with Aromatic Substrates

Sulfonium cations, particularly those activated by strong acids or anhydrides, can act as electrophiles in reactions with aromatic substrates. nih.govnih.govacs.org The reaction of sulfoxides with acid anhydrides, such as triflic anhydride (B1165640) (Tf₂O), generates highly reactive S(IV) bistriflates in situ. nih.gov These intermediates can then react with arenes via electrophilic aromatic substitution to form triarylsulfonium salts. nih.gov

The reactivity of these electrophilic sulfur species is dependent on the electron-richness of the aromatic substrate. nih.govacs.org While protonated sulfoxides have been shown to react with electron-rich aromatics like phenols, the use of stronger activating agents like Tf₂O expands the scope to a broader range of arenes. nih.govacs.org The resulting aryl sulfonium salts are versatile intermediates for further functionalization. nih.govacs.org

Mechanistic studies on the thianthrenation of arenes, a process involving the formation of an aryl sulfonium salt with thianthrene (B1682798) S-oxide, have shed light on the factors governing the high regioselectivity often observed in these reactions. acs.org While direct attack of the arene on an activated sulfoxide intermediate is a plausible pathway, other mechanisms involving radical cations have also been considered, especially for highly electron-rich arenes. nih.govacs.org

Nucleophilic Aromatic Substitution in Polyfluorinated Analogues

While specific studies on the nucleophilic aromatic substitution (SNA_r) of polyfluorinated analogues of this compound were not found in the search results, the general principles of S_NAr reactions involving sulfonium salts provide a framework for understanding their potential reactivity. Triarylsulfonium salts have been shown to be effective substrates in transition metal-free N-arylation reactions, which can proceed through an S_NAr-type mechanism or via the formation of aryne intermediates, depending on the reaction conditions and the substitution pattern of the sulfonium salt. rhhz.net

Rearrangement Reactions

Sulfoxides and sulfonium salts derived from this compound are prone to various rearrangement reactions, which are powerful tools for the synthesis of complex organic molecules.

Pummerer Reaction and Its Variants (Vinylogous, Extended, Additive)

The Pummerer reaction is a classic rearrangement of a sulfoxide to an α-acyloxy-thioether in the presence of an activating agent, typically an acid anhydride. wikipedia.orgnumberanalytics.comtcichemicals.com The reaction proceeds through the formation of an acyloxysulfonium ion, which then eliminates a proton to form a thionium (B1214772) ion intermediate. wikipedia.orgacs.org This electrophilic thionium ion can be trapped by a nucleophile, leading to the final product. wikipedia.org

Variants of the Pummerer reaction have been developed to expand its synthetic utility:

Vinylogous Pummerer Reaction: In α,β-unsaturated sulfoxides, deprotonation can occur at the γ-position, leading to a vinylogous thionium ion. acs.orgacs.org Nucleophilic attack at this γ-position results in the formation of a γ-functionalized product. acs.orgacs.org This reaction has been utilized for the synthesis of various heterocyclic systems. acs.org

Extended Pummerer Reaction: This pathway also involves α,β-unsaturated sulfoxides, but instead of deprotonation, nucleophilic addition occurs at the β-position of the activated sulfoxide. acs.orgnih.gov

Additive Pummerer Reaction: This variant involves the sequential attack of two nucleophiles on an α,β-unsaturated sulfoxide. acs.org The first nucleophile attacks the electrophilic β-carbon of the O-activated substrate, and the resulting thionium species is then trapped by a second nucleophile. acs.org This has been applied in the synthesis of nitrogen-containing heterocycles. acs.orgacs.org

The choice of activator, such as acetic anhydride, trifluoroacetic anhydride, or Lewis acids, can influence the reaction conditions and outcome. wikipedia.org The synthetic utility of these reactions is vast, enabling the formation of carbon-carbon and carbon-heteroatom bonds. wikipedia.orgacs.orgacs.org

Table 2: Key Features of Pummerer Reaction Variants

| Reaction Type | Key Intermediate | Site of Nucleophilic Attack |

|---|---|---|

| Pummerer | Thionium ion | α-carbon |

| Vinylogous Pummerer | Vinylogous thionium ion | γ-carbon |

| Extended Pummerer | Activated sulfoxide | β-carbon |

Photochemical Rearrangements of Triarylsulfonium Salts

The photolysis of triarylsulfonium salts, including those with phenylthio substituents, leads to a variety of products through complex rearrangement pathways. ibm.comresearchgate.netosti.gov Direct irradiation of triphenylsulfonium (B1202918) salts typically produces phenylthiobiphenyls as rearrangement products, alongside diphenyl sulfide. ibm.comresearchgate.netosti.gov

The mechanism of direct photolysis is proposed to involve both heterolytic and homolytic cleavage from the singlet excited state. ibm.comresearchgate.net Heterolytic cleavage yields a phenyl cation and diphenyl sulfide, while homolytic cleavage produces a singlet phenyl radical and a diphenylsulfinyl radical cation pair. ibm.com These reactive intermediates can then recombine within the solvent cage or react with the solvent to form the observed products. ibm.com

Interestingly, the direct photolysis of [4-(phenylthio)phenyl]diphenylsulfonium salts shows different behavior, decomposing exclusively via the triplet excited state to yield diphenyl sulfide, benzene (B151609), and acid. ibm.com

Triplet sensitization of triarylsulfonium salts also leads to decomposition. The triplet excited state of the sulfonium salt dissociates into a triplet geminate radical pair of a phenyl radical and a diphenylsulfinyl radical cation. ibm.com These species primarily undergo escape reactions with the solvent, ultimately forming products like benzene and diphenyl sulfide. ibm.com The photochemistry of these salts is also influenced by factors such as solvent viscosity, polarity, and the nature of the counter-anion. ibm.com

Solvolytic Mechanisms and Solvent Effects

The solvolysis of substrates containing arylthio groups is significantly influenced by the nature of the solvent. The Grunwald-Winstein equation is a fundamental tool for quantifying these effects, relating the rate of solvolysis (k) in a given solvent to the rate in a standard solvent (k₀, typically 80% aqueous ethanol) through the solvent's ionizing power (Y) and its nucleophilicity (N). The extended form of this equation is given by:

log(k/k₀) = lN + mY

Here, l represents the sensitivity of the substrate to the solvent's nucleophilicity, and m represents its sensitivity to the solvent's ionizing power. These parameters provide crucial information about the transition state of the rate-determining step. A high m value suggests a transition state with significant carbocationic character, typical of an Sₙ1 mechanism, while a significant l value indicates the importance of nucleophilic attack by the solvent in the transition state, characteristic of an Sₙ2 mechanism.

Studies on chloromethyl phenyl sulfide and its p-chloro-derivative have shown that the solvolysis mechanism is similar to that of tert-butyl chloride, which proceeds through an ionization pathway with nucleophilic solvation of the incipient carbocation. researchgate.netnih.gov This suggests that even though the substrate is primary, the presence of the sulfur atom plays a crucial role in stabilizing the developing positive charge, favoring a mechanism with considerable Sₙ1 character.

The analysis of solvolysis rates for chloromethyl phenyl sulfide and its p-chloro derivative in a variety of hydroxylic solvents at 0.0 °C using the two-term Grunwald-Winstein equation provides the following sensitivity values:

| Compound | l | m |

| Chloromethyl phenyl sulfide | 0.30 ± 0.05 | 0.69 ± 0.03 |

| p-Chlorophenyl chloromethyl sulfide | 0.33 ± 0.04 | 0.65 ± 0.02 |

| Data sourced from studies on the solvolysis of (arylthio)methyl chlorides. nih.gov |

These m values, which are significantly greater than zero, confirm the development of substantial positive charge at the transition state. The non-zero l values indicate that the transition state also possesses some sensitivity to solvent nucleophilicity, suggesting a degree of nucleophilic participation from the solvent in the ionization process. researchgate.netnih.gov

Neighboring Group Participation by Sulfur Atoms in Transition States

A key feature in the solvolysis of compounds containing a sulfur atom beta to a leaving group is the potential for neighboring group participation (NGP), also known as anchimeric assistance. The lone pair of electrons on the sulfur atom can attack the reaction center internally, displacing the leaving group and forming a cyclic thiiranium ion intermediate. nih.gov This intramolecular process is often kinetically more favorable than the direct attack of an external nucleophile (the solvent), leading to a significant rate enhancement.

The participation of the sulfur atom stabilizes the transition state leading to the carbocationic intermediate, effectively delocalizing the developing positive charge. benthamscience.com This phenomenon is well-documented and is a primary reason why many sulfur-containing compounds exhibit enhanced reactivity in solvolysis reactions compared to their oxygen analogues or alkyl halides lacking a participating group. For instance, Ph-S-CH₂-CH₂-Cl reacts with water an estimated 600 times faster than CH₃-CH₂-CH₂-Cl, a clear indication of the potent anchimeric assistance provided by the sulfur atom. benthamscience.com

In the context of a system like this compound, where a leaving group would be attached to the methyl group of the "methylsulfane" moiety, the adjacent phenylthio group's sulfur atom would be in a prime position to provide neighboring group participation. The formation of a stable, three-membered thiiranium ion intermediate would be expected, which would then be attacked by a solvent molecule to yield the final product. This participation is a dominant factor in the reactivity of such systems. researchgate.netlibretexts.org

Influence of Electronic Substituents on Solvolytic Reactivity

The electronic nature of substituents on the aromatic ring can significantly modulate the solvolytic reactivity of these systems. Electron-donating groups (EDGs) on the phenyl ring increase the electron density on the participating sulfur atom, enhancing its nucleophilicity and its ability to stabilize the positive charge of the transition state through resonance. Conversely, electron-withdrawing groups (EWGs) decrease the electron density on the sulfur, diminishing its participating ability and thus slowing down the rate of solvolysis.

This effect can be observed in the solvolysis data for chloromethyl phenyl sulfide and its p-chloro derivative. The presence of a chloro group, which is electron-withdrawing, on the phenyl ring would be expected to decrease the rate of solvolysis compared to the unsubstituted compound. While direct rate comparisons from the available abstracts are not provided, the slightly lower m value for the p-chloro derivative (0.65 vs. 0.69) might suggest a slightly less charge-separated transition state, consistent with a less effective participating group. nih.gov

More generally, in the solvolysis of substituted phenyldimethylcarbinyl chlorides, a related system where electronic effects are transmitted through a phenyl ring, a clear trend is observed. Electron-donating groups in the para position, such as methylthio (-SMe), significantly accelerate the reaction rate compared to unsubstituted or electron-withdrawn derivatives. This is attributed to the ability of the sulfur's lone pair to delocalize the positive charge of the benzylic carbocation intermediate through resonance.

The following table illustrates the relative rates of solvolysis for some p-substituted cumyl chlorides in 90% aqueous acetone (B3395972) at 25°C, highlighting the powerful activating effect of a para-methylthio group.

| Substituent (X) in p-X-C₆H₄C(CH₃)₂Cl | Relative Rate (k/k₀) |

| H | 1.00 |

| CH₃ | 40.5 |

| OCH₃ | 3,180 |

| SCH₃ | 25,600 |

| Data is illustrative of the general electronic effects in similar benzylic systems. |

This dramatic rate enhancement for the p-SCH₃ substituted compound underscores the potent ability of a sulfur-containing substituent to stabilize a developing carbocation through resonance, a key factor influencing the solvolytic reactivity in systems like this compound.

Advanced Characterization and Spectroscopic Analysis in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like Methyl(4-(phenylthio)phenyl)sulfane. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, researchers can confirm the precise arrangement of atoms within the molecule. For instance, the formation of related sulfonium (B1226848) cations, such as methyl-4-(methylthio)phenyl phenyl sulfonium antimony hexachloride, was confirmed by ¹H-NMR, which showed distinct peaks for the different methyl groups and phenyl protons. One methyl group, bound to the positively charged sulfonium cation, exhibits a downfield shift compared to a neutral methyl group due to the positive charge.

While specific spectral data for this compound is not detailed in the provided search results, the analysis of its derivatives is well-documented. For example, the ¹H NMR spectrum of the related methyl 4-(phenylthio)phenyl sulfoxide (B87167) shows signals for the methyl group at approximately 2.72 ppm and a multiplet for the nine phenyl protons between 7.34-7.55 ppm in a CDCl₃ solvent.

Beyond static structural analysis, NMR is a powerful tool for real-time reaction monitoring. It allows for the quantitative tracking of reactants, intermediates, and products directly in the reaction mixture, often without the need for sample isolation or the use of deuterated solvents. This capability is crucial for determining reaction endpoints, identifying transient intermediates, and elucidating complex reaction mechanisms. For example, the conversion of various thioanisole (B89551) derivatives to sulfimides and the formation of sulfoxide byproducts have been quantified using ¹H NMR by monitoring the characteristic signals of the methyl groups attached to the sulfur atom.

Table 1: Representative ¹H NMR Data for Related Sulfide (B99878) and Sulfoxide Compounds

| Compound | Functional Group | Chemical Shift (ppm) | Solvent |

|---|---|---|---|

| Methyl 4-(phenylthio)phenyl sulfoxide | -SOCH₃ | 2.72 | CDCl₃ |

| Methyl 4-(phenylthio)phenyl sulfoxide | Phenyl-H | 7.34-7.55 (m) | CDCl₃ |

| Methyl-4-(methylthio)phenyl phenyl sulfonium salt | -S⁺-CH₃ | 3.58 | DMSO |

| Methyl-4-(methylthio)phenyl phenyl sulfonium salt | -S-CH₃ | 2.52 | DMSO |

Note: This table contains data for derivatives and related compounds to illustrate typical chemical shifts.

Infrared (IR) and Raman Spectroscopy for Vibrational Assignments

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule. The resulting spectra provide a molecular fingerprint, revealing the presence of specific functional groups and offering insights into molecular structure and bonding.

For aromatic sulfides like this compound, the IR and Raman spectra are expected to be complex, showing characteristic bands for the aromatic rings and the C-S bonds. Although a specific spectrum for the title compound is not available in the search results, data from related compounds allows for the prediction of key vibrational modes. For instance, the IR spectrum of methyl phenyl sulfoxide shows a strong band at 1048 cm⁻¹, characteristic of the S=O stretching vibration. The spectra of related aromatic compounds also feature bands corresponding to aromatic C-H stretching just above 3000 cm⁻¹, and C=C stretching vibrations within the aromatic ring typically in the 1600-1450 cm⁻¹ region.

Computational methods, such as Density Functional Theory (DFT), are often paired with experimental spectroscopy to provide precise vibrational assignments. These calculations can help distinguish between different vibrational modes, such as in-plane and out-of-plane bending, and assign specific bands to the vibrations of the C-S bonds, which are typically weaker and appear in the fingerprint region of the spectrum (below 1500 cm⁻¹).

Mass Spectrometry Techniques in Mechanistic and Product Analysis

Mass spectrometry (MS) is a vital tool for determining the molecular weight of a compound and obtaining structural information from its fragmentation pattern. In the analysis of this compound, electron ionization (EI) MS would likely lead to the formation of a molecular ion (M⁺), whose mass would confirm the compound's elemental composition.

The fragmentation of the molecular ion provides clues to the molecule's structure. For sulfides, common fragmentation pathways include alpha-cleavage (cleavage of a bond adjacent to the sulfur atom) and cleavage of the C-S bond itself. The stability of the resulting fragments, particularly those involving resonance-stabilized aromatic cations, dictates the major peaks observed in the mass spectrum.

In addition to structural analysis, mass spectrometry, especially when coupled with liquid chromatography (LC-MS), is invaluable for mechanistic studies and product analysis. It can be used to identify intermediates and byproducts in a reaction mixture, providing evidence for proposed reaction pathways. For example, LC-MS was used to identify a sulfonium intermediate with a mass-to-charge ratio (m/z) of 323 in the synthesis of a related polyarylene sulfide.

Electronic Absorption Spectroscopy (UV-Vis) in Kinetic and Photochemical Studies

Electronic absorption spectroscopy, commonly known as UV-Vis spectroscopy, provides information about the electronic transitions within a molecule and is a powerful technique for kinetic and photochemical investigations. The UV-Vis spectrum of an aromatic sulfide like this compound is expected to show strong absorptions in the ultraviolet region due to π-π* transitions within the phenyl rings.

This technique is particularly useful for studying reactive intermediates. Pulse radiolysis studies on the closely related 4-(methylthio)phenyl acetic acid have shown that its reaction with hydroxyl radicals generates transient species with distinct absorption bands. The solute radical cation (MPA•⁺) exhibits strong absorption maxima at approximately 550 nm and 730 nm. Other intermediates, such as the OH-adduct at the sulfur atom and at the benzene (B151609) ring, show absorptions at 360 nm and 320 nm, respectively. Monitoring the rise and decay of these specific absorptions over time allows for the determination of reaction rate constants.

Furthermore, UV-Vis spectroscopy is employed to follow the kinetics of reactions involving these compounds. For example, the dealkylation of poly[alkyl-(4-(phenylthio)phenyl)sulfonium trifluoromethanesulfonate]s was analyzed kinetically using UV-Vis spectroscopy, which revealed that the reaction proceeds quantitatively to convert the sulfonium bond to a thioether bond.

Table 2: Transient Absorption Maxima for Species Derived from 4-(methylthio)phenyl Acetic Acid

| Species | Absorption Maxima (λₘₐₓ) |

|---|---|

| Solute Radical Cation | 550 nm, 730 nm |

| OH-Adduct at Sulfur | 360 nm |

X-ray Diffraction Studies for Solid-State Molecular Architecture and Packing

X-ray diffraction (XRD) on single crystals is the definitive method for determining the three-dimensional molecular structure of a compound in the solid state. This technique provides precise atomic coordinates, bond lengths, bond angles, and torsional angles, revealing the molecule's conformation. While a crystal structure for this compound itself was not found in the search results, studies on analogous molecules highlight the type of information that can be obtained.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species Detection

Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR), is a highly specific technique for the detection and characterization of species with unpaired electrons, such as radicals and radical ions.

In the context of this compound, EPR would be the ideal tool to study its radical cation. As established by pulse radiolysis studies on similar molecules, oxidation of the sulfide can lead to the formation of a solute radical cation. The formation of this radical species is a key step in many oxidative reaction mechanisms. EPR spectroscopy can confirm the presence of this radical, and analysis of the spectrum's g-factor and hyperfine coupling constants provides detailed information about the electronic structure of the radical. Specifically, it can reveal how the unpaired electron's spin density is distributed (delocalized) across the sulfur atoms and the two aromatic rings, which is critical for understanding the radical's reactivity.

Computational and Theoretical Chemistry Studies

Quantum Chemical Methods for Electronic Structure and Reactivity Prediction

Quantum chemical methods are fundamental to predicting the electronic structure and reactivity of methyl(4-(phenylthio)phenyl)sulfane. These calculations provide a theoretical framework to understand its chemical behavior.

Density Functional Theory (DFT) and Hartree-Fock (HF) Calculations

Density Functional Theory (DFT) and Hartree-Fock (HF) are two prominent ab initio methods used to approximate solutions to the Schrödinger equation for many-electron systems. anu.edu.auarxiv.org Both methods have been employed to study molecules with similar functional groups, providing valuable insights into their electronic properties. science.govepstem.net

DFT methods, such as B3LYP, are often favored for their balance of computational cost and accuracy in predicting molecular geometries, vibrational frequencies, and electronic properties. epstem.netresearch-solution.com HF theory, while being a more fundamental approach, does not account for electron correlation to the same extent as DFT, which can be crucial for accurately describing certain molecular properties. arxiv.orgntnu.no For complex systems, a combination of these methods or more advanced post-HF methods might be necessary for a complete understanding. ntnu.no

The choice of basis set, such as 6-311+G(d,p), is critical in these calculations as it defines the set of functions used to build the molecular orbitals and directly impacts the accuracy of the results. epstem.net

Potential Energy Surface Scan Analysis and Conformational Studies

The conformational flexibility of this compound is a key determinant of its physical and chemical properties. Potential energy surface (PES) scans are computational techniques used to explore the different spatial arrangements (conformations) of a molecule and their corresponding energies. science.govwipo.int

By systematically rotating specific dihedral angles, such as those around the sulfur-phenyl bonds, a PES scan can identify the most stable (lowest energy) conformations and the energy barriers between them. This analysis is crucial for understanding the molecule's preferred shape in different environments and how it might change during chemical reactions. For molecules with adjacent dihedral angles, both one-dimensional and two-dimensional PES scans may be necessary to accurately map the conformational space. wipo.int

Analysis of Frontier Molecular Orbitals (HOMO/LUMO) and Global Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a cornerstone in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. researchgate.net

The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical stability and reactivity. bhu.ac.in A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species. researchgate.net

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. conicet.gov.armdpi.com These descriptors provide a more detailed picture of the molecule's chemical behavior.

| Descriptor | Formula | Description |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron from the molecule. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to the molecule. |

| Electronegativity (χ) | χ = (I + A) / 2 | A measure of the molecule's ability to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | A measure of the molecule's resistance to changes in its electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating a higher propensity for chemical reactions. |

| Electrophilicity Index (ω) | ω = μ2 / (2η) | A measure of the molecule's electrophilic character. |

| Chemical Potential (μ) | μ = -(I + A) / 2 | The negative of electronegativity, related to the escaping tendency of electrons. |

This table is based on the principles of Frontier Molecular Orbital theory and Koopmans' theorem. bhu.ac.inconicet.gov.armdpi.com

Theoretical Investigations of Molecular Interactions and Bonding

Natural Bond Orbital (NBO) analysis is a powerful computational tool used to study intramolecular and intermolecular bonding and interactions. conicet.gov.ar By analyzing the electron density, NBO can identify and quantify hyperconjugative interactions, which are stabilizing interactions that result from the delocalization of electrons from a filled bonding or lone pair orbital to an adjacent empty anti-bonding orbital. researchgate.net

For this compound, NBO analysis can provide insights into the nature of the carbon-sulfur bonds, the interactions between the phenyl rings, and the influence of the methyl group on the electronic structure of the molecule. This analysis helps in understanding the distribution of electron density and the stability of different conformations.

Predicting Reaction Pathways and Selectivity

Computational chemistry plays a crucial role in predicting the most likely pathways for chemical reactions and the selectivity of product formation. nih.gov By calculating the energies of reactants, transition states, and products, chemists can construct a reaction energy profile. The transition state represents the highest energy point along the reaction coordinate, and its energy determines the activation energy of the reaction.

For a molecule like this compound, theoretical calculations can be used to explore various potential reactions, such as electrophilic or nucleophilic substitutions on the aromatic rings or oxidation at the sulfur atoms. science.gov These studies can help in understanding the factors that control the regioselectivity and stereoselectivity of reactions, providing valuable guidance for synthetic chemists. nih.govresearchgate.net

Computational Modeling of Spectroscopic Properties

Computational methods can accurately predict various spectroscopic properties of molecules, which can then be compared with experimental data for validation. researchgate.net For this compound, theoretical calculations can provide valuable information about its expected spectroscopic signatures.

Time-dependent DFT (TD-DFT) is a widely used method to calculate the electronic absorption spectra (UV-Vis) of molecules. bhu.ac.in By simulating the electronic transitions between molecular orbitals, TD-DFT can predict the absorption wavelengths and intensities, providing insights into the electronic structure and chromophores within the molecule.

Furthermore, computational methods can predict vibrational spectra (infrared and Raman). By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated that can be compared with experimental IR and Raman spectra. This comparison aids in the assignment of vibrational modes to specific functional groups and motions within the molecule. researchgate.net

Structure Reactivity and Structure Property Relationships

Influence of Substituents on Electronic Properties and Chemical Reactivity

The electronic character of the sulfur atom in diaryl thioethers like methyl(4-(phenylthio)phenyl)sulfane is nuanced, acting as a weak acceptor when attached to electron-rich aromatic systems and a stronger electron donor when bonded to electron-poor ones. mdpi.com The introduction of substituents onto the phenyl rings can significantly alter the electronic properties and, consequently, the chemical reactivity of the molecule.

The reactivity of thioethers is influenced by both electronic and steric factors. nsf.gov In reactions where the rate-limiting step is chain transfer, such as in certain polymerizations, the pKa of the thiol and the ease of deprotonation are critical. nsf.govacs.org Generally, primary thiols are the most reactive in these scenarios. nsf.govacs.org However, in systems where the propagation step is rate-limiting, secondary thiols can exhibit faster reaction rates than primary thiols due to the increased reactivity of the corresponding thiolate anion. nsf.gov

The nature of the substituents also plays a crucial role in the synthesis of diaryl thioethers. For instance, in the DABCO-catalyzed 1,6-conjugate addition of p-quinone methides with organosulfur reagents, the yield of the resulting diarylmethyl thioether is sensitive to the electronic properties of the substituents on the p-quinone methide. rsc.org Stronger electron-donating substituents with a pronounced conjugation effect tend to give higher yields. rsc.org Conversely, both electron-withdrawing and electron-donating groups can decrease the yield compared to an unsubstituted phenyl ring. rsc.org

In palladium-catalyzed coupling reactions to form unsymmetrical diaryl thioethers, both electron-rich and electron-deficient substituents on the aryl bromides are generally well-tolerated, leading to high yields. nih.gov However, the order of addition of reactants can be important when dealing with electron-deficient bromoarenes to avoid the formation of undesired symmetrical byproducts. nih.gov

Steric Effects on Reaction Rates and Selectivity in Thioether and Sulfonium (B1226848) Systems

Steric hindrance plays a significant role in determining the rates and selectivity of reactions involving thioethers and their corresponding sulfonium salts. The size of the substituents on the sulfur atom and adjacent carbon atoms can influence the accessibility of the reactive center to incoming reagents.

In the context of thiol-ene reactions, increasing steric hindrance around the thiol group generally leads to a decrease in the polymerization rate. researchgate.net This effect is particularly pronounced in reactions where chain transfer is the rate-limiting step. researchgate.net However, the impact of steric hindrance can be less dramatic in some cases due to the large atomic radius of the sulfur atom. nsf.gov For instance, in certain thiol-Michael reactions, the steric hindrance of a secondary thiol can be overridden by electronic effects, leading to faster rates compared to a primary thiol. nsf.gov Conversely, with more sterically hindered alkenes, the rates for primary and secondary thiols can become nearly equal. nsf.gov Tertiary thiols consistently show the slowest reaction rates due to significant steric hindrance. nsf.govacs.org

In the formation of sulfonium salts, steric effects are also a critical factor in controlling regioselectivity. For example, during the reaction of in situ generated dimethyl sulfide (B99878) ditriflate with toluene, the selectivity for para- versus ortho-substitution is modest. chemrxiv.org However, increasing the steric bulk of the sulfoxide (B87167) precursor, such as using diisopropyl sulfoxide, can dramatically improve the para-selectivity. chemrxiv.org This highlights how steric hindrance can direct the electrophilic attack to the less hindered position on the aromatic ring. Similarly, in palladium-catalyzed reactions of biarylsulfonium salts, steric repulsion between substituents adjacent to the biaryl axis can promote the selective cleavage of one C-S bond over another. researchgate.net

The dealkylation of poly[alkyl-(4-(phenylthio)phenyl)sulfonium trifluoromethanesulfonate]s provides another clear example of steric influence. A propyl substituent on the sulfonium salt leads to a slower dealkylation rate compared to a methyl substituent, which is attributed to the greater steric hindrance of the propyl group. acs.org

Computational and experimental studies on glycosylation reactions involving intermediate sulfonium ions have shown that steric factors, rather than stereoelectronic effects, are primarily responsible for the selective formation of one anomer over another. acs.orgnih.gov The bulky substituents on the sulfonium ion direct the approach of the incoming nucleophile, leading to high stereoselectivity in the formation of the glycosidic bond. acs.orgnih.gov

Role of Sulfur Oxidation State in Modulating Electronic and Photophysical Properties

The oxidation state of the sulfur atom in molecules like this compound is a powerful tool for tuning their electronic and photophysical properties. Progressively oxidizing the sulfide (S) to a sulfoxide (SO) and then to a sulfone (SO₂) systematically alters the electronic nature of the sulfur bridge, which in turn has profound effects on the molecule's interaction with light. rsc.org

Electronic Properties:

Due to the high electronegativity of oxygen, the sulfoxide and sulfone groups are strong electron-withdrawing moieties compared to the parent sulfide. mdpi.com This electron-withdrawing character increases with the oxidation state (S < SO < SO₂). mdpi.com This trend directly impacts the frontier molecular orbital (HOMO and LUMO) energy levels. Oxidation leads to a stabilization and deepening of both the HOMO and LUMO energy levels. mdpi.comrsc.org Consequently, the HOMO-LUMO energy gap is also affected, generally decreasing with increased oxidation. rsc.org

In the context of host materials for organic light-emitting diodes (OLEDs), increasing the oxidation state of the sulfur atom in dibenzothiophene (B1670422) derivatives has been shown to decrease the triplet energy and the singlet-triplet energy difference (ΔE_ST). rsc.org It also decreases the reorganization energy for hole transport while increasing it for electron transport. researchgate.net This ability to modulate electronic properties is crucial for optimizing charge injection and transport in electronic devices. rsc.org

Photophysical Properties:

The change in electronic structure upon sulfur oxidation directly translates to altered photophysical properties, such as photoluminescence and fluorescence efficiency. rsc.orgchinesechemsoc.org In many systems, a systematic increase in the photoluminescence quantum yield (PLQY) is observed upon oxidation from sulfide to sulfoxide and sulfone. rsc.org This is often attributed to the suppression of intersystem crossing (ISC), a non-radiative decay pathway, in the oxidized species. mdpi.com The lone pairs of electrons on the sulfur atom in sulfides and sulfoxides are thought to facilitate ISC, and their removal upon oxidation to the sulfone reduces this efficiency, leading to higher fluorescence. mdpi.com

The oxidation state can also be used to tune the emission color of a material. mdpi.com For example, the oxidation of certain sulfur-containing acenes can shift the emission from the violet-blue region to the green region of the spectrum. mdpi.com Furthermore, the photostability of these compounds can be significantly enhanced upon oxidation. mdpi.com

In thermally activated delayed fluorescence (TADF) molecules, increasing the sulfur oxidation state can lead to a substantial reduction in the singlet-triplet energy gap, which is beneficial for facilitating reverse intersystem crossing (RISC). acs.orgnih.gov The sulfone-containing molecules, in particular, often exhibit a large charge transfer character in both their singlet and triplet excited states, further promoting efficient TADF. acs.orgnih.gov

The following table summarizes the general trends observed in the electronic and photophysical properties of aromatic sulfur compounds as a function of the sulfur oxidation state.

| Property | Sulfide (S) | Sulfoxide (SO) | Sulfone (SO₂) |

| Electronic Character | Weak Acceptor/Donor | Electron-Withdrawing | Strong Electron-Withdrawing |

| HOMO/LUMO Energy | Higher | Lower | Lowest |

| HOMO-LUMO Gap | Larger | Intermediate | Smaller |

| Photoluminescence Yield | Lower | Intermediate | Higher |

| Intersystem Crossing | More Efficient | Intermediate | Less Efficient |

| Photostability | Lower | Higher | Highest |

Correlation between Molecular Architecture, Crystalline Packing, and Optoelectronic Properties

The optoelectronic properties of organic materials, including diaryl thioethers like this compound, are not solely determined by the properties of individual molecules but are also heavily influenced by how these molecules arrange themselves in the solid state. The interplay between molecular architecture and crystalline packing is therefore a critical consideration in the design of materials for optoelectronic applications.

The specific arrangement of molecules in a crystal, known as the crystal packing, dictates the extent of intermolecular interactions. These interactions, such as π-π stacking and C-H···π interactions, can significantly affect the electronic coupling between adjacent molecules and, consequently, the material's bulk properties like charge transport and light emission. iucr.org

For example, in a study of phenyltriene analogues with different thiolated building blocks, it was found that a methylthiolated phenyl (SM) group led to a zigzag molecular ordering driven by head-to-tail hydrogen bonds. doi.org In contrast, analogues containing a biphenyl (B1667301) sulfane (SB) block exhibited a herringbone packing motif. doi.org These different packing arrangements will inevitably lead to different optoelectronic characteristics for the bulk materials.

The molecular structure itself imposes constraints on the possible packing arrangements. The presence of bulky substituents can prevent close π-π stacking, which might be detrimental for charge transport but could be beneficial for achieving high solid-state luminescence by reducing aggregation-caused quenching. Conversely, planar molecules tend to form more ordered stacks, which can facilitate charge mobility along the stacking direction.